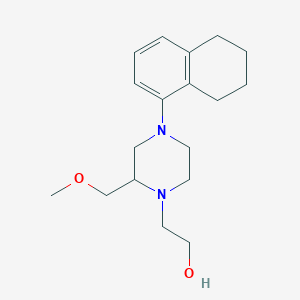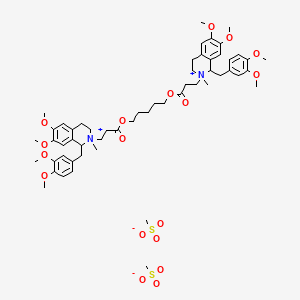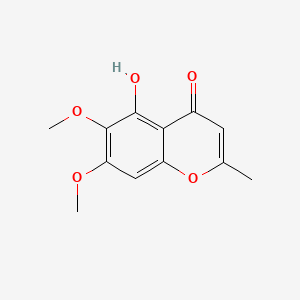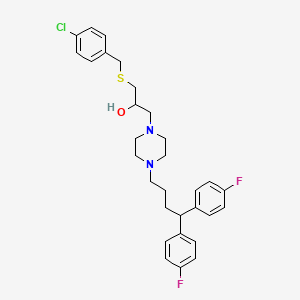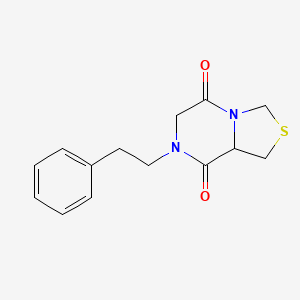
Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione is a complex organic compound that belongs to the class of thiazolopyrazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazolopyrazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenylethyl group via substitution reactions.
Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
化学反応の分析
Types of Reactions
Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized derivatives, while reduction may produce more reduced forms of the compound.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione involves its interaction with molecular targets and pathways within biological systems. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
Thiazolopyrazine Derivatives: Compounds with similar core structures but different substituents.
Phenylethyl Substituted Compounds: Molecules with phenylethyl groups attached to different core structures.
Uniqueness
Tetrahydro-7-(2-phenylethyl)-3H-thiazolo(3,4-a)pyrazine-5,8-dione is unique due to its specific combination of the thiazolopyrazine core and the phenylethyl substituent, which may confer distinct biological and chemical properties.
特性
CAS番号 |
95110-28-4 |
|---|---|
分子式 |
C14H16N2O2S |
分子量 |
276.36 g/mol |
IUPAC名 |
7-(2-phenylethyl)-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-5,8-dione |
InChI |
InChI=1S/C14H16N2O2S/c17-13-8-15(7-6-11-4-2-1-3-5-11)14(18)12-9-19-10-16(12)13/h1-5,12H,6-10H2 |
InChIキー |
SPEYDJQGWWQVBV-UHFFFAOYSA-N |
正規SMILES |
C1C2C(=O)N(CC(=O)N2CS1)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



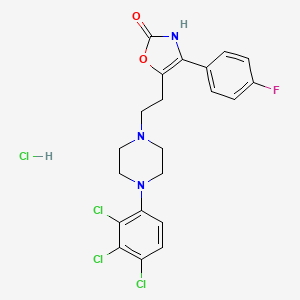

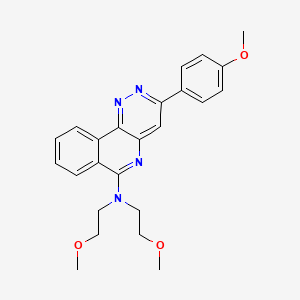

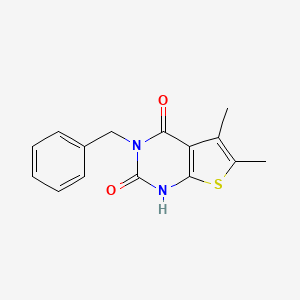
![1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid](/img/structure/B12760275.png)



